molecular formula C26H23NO6 B12000090 4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoate

4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoate

Cat. No.: B12000090
M. Wt: 445.5 g/mol
InChI Key: XCLPNQXKHXTONJ-UHFFFAOYSA-N
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Description

The compound 4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoate (CID 1554692) is a structurally complex ester derivative featuring a bicyclic chromenone core and a hexanoate side chain modified with a 1,3-dioxoisoindole moiety. Its molecular formula is C₂₆H₂₃NO₆ (molecular weight: 445.47 g/mol), with a SMILES string of C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3)OC(=O)CCCCCN4C(=O)C5=CC=CC=C5C4=O and an InChIKey of XCLPNQXKHXTONJ-UHFFFAOYSA-N .

Key structural attributes include:

  • A 4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl backbone, which combines a cyclopentane ring fused to a chromene system.
  • A 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoate ester group, introducing a phthalimide-like isoindole-1,3-dione unit linked via a six-carbon chain.

Collision cross-section (CCS) predictions for its adducts range from 205.2 Ų ([M+H]⁺) to 217.8 Ų ([M+Na]⁺), indicating moderate conformational flexibility in mass spectrometry analyses .

Properties

Molecular Formula

C26H23NO6

Molecular Weight

445.5 g/mol

IUPAC Name

(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 6-(1,3-dioxoisoindol-2-yl)hexanoate

InChI

InChI=1S/C26H23NO6/c28-23(11-2-1-5-14-27-24(29)19-7-3-4-8-20(19)25(27)30)32-16-12-13-18-17-9-6-10-21(17)26(31)33-22(18)15-16/h3-4,7-8,12-13,15H,1-2,5-6,9-11,14H2

InChI Key

XCLPNQXKHXTONJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3)OC(=O)CCCCCN4C(=O)C5=CC=CC=C5C4=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoate typically involves multiple steps, starting from readily available precursors. The key steps include cyclization reactions, esterification, and functional group transformations. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for optimizing these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized derivatives, while reduction could produce more reduced forms of the compound .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of chromene compounds can exhibit anticancer properties. The structural components of 4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoate may enhance its efficacy against specific cancer cell lines. Studies have shown that related compounds can induce apoptosis in cancer cells and inhibit tumor growth.

Anti-inflammatory Properties

Compounds with similar structures have been reported to possess anti-inflammatory effects. The 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl) component may contribute to reducing inflammation by modulating inflammatory pathways.

Neuroprotective Effects

There is growing interest in the neuroprotective potential of chromene derivatives. The compound may help in protecting neuronal cells from oxidative stress and apoptosis, suggesting a role in neurodegenerative disease management.

Synthesis and Derivatives

The synthesis of this compound involves multi-step organic reactions that yield high-purity products suitable for biological testing. Variants of this compound have been synthesized to explore structure–activity relationships (SAR), which can provide insights into enhancing its pharmacological profiles.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated the efficacy of a related chromene derivative against breast cancer cell lines. The compound induced significant cell death through apoptosis pathways involving caspase activation and mitochondrial dysfunction.

Case Study 2: Anti-inflammatory Effects

In vitro studies showed that another derivative significantly reduced pro-inflammatory cytokine production in macrophages when treated with lipopolysaccharides (LPS), highlighting its potential as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of 4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoate involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-6,7-diyl diacetate

  • Molecular Formula : C₁₆H₁₄O₆ (302.28 g/mol) .
  • Structure: Features two acetyl groups at positions 6 and 7 of the chromenone core.
  • Key Differences: Lacks the extended hexanoate chain and isoindole-dione moiety.

4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl acetate (CID 764192)

  • Molecular Formula : C₁₄H₁₂O₄ (244.24 g/mol) .
  • Structure : A simpler acetate ester at position 6.
  • Key Differences: Shorter substituent (acetate vs. hexanoate-isoindole) results in a lower CCS value (e.g., [M+H]⁺ CCS: ~185–190 Ų, inferred from analogous data). Reduced steric hindrance and lipophilicity compared to the target compound.

Side Chain-Modified Analogs

4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (4-bromo-2-isopropyl-5-methylphenoxy)acetate

  • Molecular Formula : C₂₅H₂₃BrO₆ (523.35 g/mol) .
  • Structure : Substituted with a brominated aromatic ether group.
  • Higher molecular weight and halogen presence may enhance UV/Vis absorbance properties.

(4-Oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 4-(phenylmethoxycarbonylamino)butanoate

  • Molecular Formula: C₂₅H₂₃NO₇ (449.46 g/mol) .
  • Structure: A butanoate chain with a benzyloxycarbonyl-protected amine.
  • Key Differences: The Z-protected amine adds hydrogen-bonding capacity and polarity, contrasting with the hydrophobic isoindole-dione group in the target compound. Shorter chain length (butanoate vs. hexanoate) may reduce membrane permeability.

Structural and Functional Analysis

Molecular Properties and Substituent Effects

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent Predicted CCS ([M+H]⁺, Ų)
Target Compound (CID 1554692) C₂₆H₂₃NO₆ 445.47 Hexanoate-isoindole-dione 205.2
6,7-Diacetate (ChemSpider 3799585) C₁₆H₁₄O₆ 302.28 Diacetyl N/A
7-Acetate (CID 764192) C₁₄H₁₂O₄ 244.24 Acetyl ~185–190 (estimated)
Bromophenoxyacetate C₂₅H₂₃BrO₆ 523.35 Bromo-aromatic ether N/A
Z-Protected Butanoate (CAS 586987-98-6) C₂₅H₂₃NO₇ 449.46 Benzyloxycarbonylamine N/A

Impact of Substituents on Physicochemical Properties

  • Lipophilicity: The target compound’s hexanoate-isoindole-dione chain increases logP compared to shorter esters (e.g., acetate, diacetate).
  • Solubility: Diacetate and Z-protected butanoate derivatives likely exhibit better aqueous solubility due to polar groups.
  • Conformational Flexibility: Longer chains (hexanoate) and rigid moieties (isoindole-dione) contribute to higher CCS values, suggesting extended 3D conformations .

Research Implications

  • Drug Development : The isoindole-dione group in the target compound may confer protease inhibition or kinase modulation properties, as seen in phthalimide-based drugs (e.g., thalidomide analogs).
  • Material Science : Brominated derivatives (e.g., ) could serve as photoactive components in organic semiconductors due to enhanced electron-withdrawing capacity.

Biological Activity

The compound 4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoate is a complex organic molecule with potential pharmacological applications. Its unique structural features suggest various biological activities, including anti-inflammatory and anticancer properties. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The compound's molecular formula is C20H20O5C_{20}H_{20}O_5, and it has a molecular weight of approximately 336.34 g/mol. The structure includes a chromene core and an isoindole moiety, which are known for their diverse biological activities.

1. Anti-inflammatory Activity

Research has indicated that derivatives of chromene compounds often exhibit significant anti-inflammatory effects. The mechanism typically involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

Key Findings:

  • In vitro studies have shown that similar chromene derivatives can reduce the production of inflammatory mediators in macrophages and other immune cells .
  • The compound may act by blocking the NF-kB signaling pathway, which is crucial in the inflammatory response .

2. Anticancer Activity

Chromene derivatives have been extensively studied for their anticancer properties. The presence of specific functional groups in this compound suggests potential cytotoxic effects against various cancer cell lines.

Case Studies:

  • A study demonstrated that related compounds induced apoptosis in human colorectal cancer cells by activating caspase pathways and modulating cell cycle regulators .
  • Another investigation showed that chromene derivatives could inhibit tumor growth in vivo by targeting multiple signaling pathways involved in cancer progression .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: Inhibition of COX and LOX enzymes leads to reduced synthesis of prostaglandins and leukotrienes, key mediators in inflammation.
  • Cell Cycle Arrest: Induction of cell cycle arrest in cancer cells through modulation of cyclins and cyclin-dependent kinases (CDKs).

Data Summary Table

Biological ActivityMechanismReference
Anti-inflammatoryCOX/LOX inhibition
AnticancerApoptosis induction
CytotoxicityCell cycle modulation

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